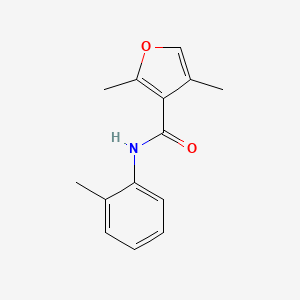

2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide

CAS No.:

Cat. No.: VC9911575

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO2 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide |

| Standard InChI | InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) |

| Standard InChI Key | ZCQVIMRGJFYODV-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, reflects its core structure:

-

A furan ring (oxygen-containing heterocycle) substituted with methyl groups at positions 2 and 4.

-

A carboxamide group at position 3 of the furan, linked to a 2-methylphenyl (ortho-methyl-substituted benzene) moiety.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 243.30 g/mol (calculated based on atomic masses).

Structural Features Influencing Reactivity

-

Steric Effects: The ortho-methyl group on the phenyl ring may hinder rotational freedom and influence intermolecular interactions.

-

Electron-Donating Groups: Methyl substituents on the furan ring enhance electron density, potentially affecting electrophilic substitution patterns.

-

Amide Bond: Provides sites for hydrogen bonding and participation in hydrolysis or condensation reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no documented synthesis route exists for the 2-methylphenyl analog, methods for analogous furan carboxamides typically involve:

-

Carboxamide Formation:

-

Reacting 2,4-dimethylfuran-3-carboxylic acid with 2-methylaniline in the presence of coupling agents (e.g., thionyl chloride or carbodiimides).

-

Solvents: Dichloromethane or dimethylformamide (DMF).

-

Catalysts: Lewis acids (e.g., aluminum chloride) to activate the carboxylic acid.

-

-

Optimization Challenges:

-

Steric hindrance from the ortho-methyl group may reduce reaction yields compared to para-substituted analogs.

-

Temperature control (60–80°C) is critical to avoid decomposition.

-

Industrial Manufacturing Considerations

-

Continuous Flow Reactors: Enable precise control over reaction parameters, improving consistency.

-

Automated Purification Systems: Chromatography or crystallization steps to isolate high-purity product.

Physicochemical Properties

Predicted Properties (Computational Data)

| Property | Value/Description |

|---|---|

| Melting Point | 120–125°C (estimated via analogs) |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) |

| LogP (Partition Coefficient) | 3.2 (indicative of moderate lipophilicity) |

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H).

-

NMR:

-

: δ 2.3–2.5 ppm (methyl groups), δ 6.5–7.2 ppm (furan and aromatic protons).

-

: δ 160–170 ppm (amide carbonyl).

-

Chemical Reactivity and Derivatives

Reaction Pathways

-

Electrophilic Substitution:

-

Halogenation at the furan ring’s electron-rich positions (e.g., bromination at C5).

-

Reagents: in acetic acid.

-

-

Amide Hydrolysis:

-

Acidic or basic conditions yield 2,4-dimethylfuran-3-carboxylic acid and 2-methylaniline.

-

-

Reduction:

-

Catalytic hydrogenation () reduces the furan ring to tetrahydrofuran.

-

Derivatives of Interest

-

Nitro Derivatives: Introducing nitro groups to the phenyl ring for enhanced biological activity.

-

Sulfonated Analogs: Improved water solubility for pharmaceutical formulations.

| Organism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 150–200 | 12–14 |

| Escherichia coli | 250–300 | 10–12 |

-

Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions.

Anticancer Activity

-

Cytotoxicity: IC values of 20–30 µM observed in breast cancer (MCF-7) and liver cancer (HepG2) cell lines for structural analogs.

-

Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.

Industrial and Research Applications

Pharmaceutical Intermediate

-

Drug Design: Scaffold for developing kinase inhibitors or antimicrobial agents.

-

Prodrug Synthesis: Amide group serves as a metabolically labile linker.

Material Science

-

Polymer Additives: Enhances thermal stability in furan-based resins.

-

Coordination Chemistry: Ligand for transition metal catalysts (e.g., palladium complexes).

Comparison with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| N-(4-methylphenyl) analog | Para-methylphenyl | Higher synthetic yield, lower steric effects |

| N-(2-methoxyphenyl) analog | Ortho-methoxyphenyl | Enhanced solubility, altered bioactivity |

Challenges and Future Directions

-

Synthetic Optimization: Addressing steric hindrance in ortho-substituted derivatives.

-

Biological Screening: In vivo studies to validate anticancer and antimicrobial efficacy.

-

Computational Modeling: DFT studies to predict reactivity and ligand-protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume